4-Amino-4-methylpentan-2-ol

Acid-Base Chemistry Buffering Capacity Reaction Optimization

4-Amino-4-methylpentan-2-ol (CAS 4404-98-2), also known as 4-amino-4-methyl-2-pentanol, is a branched aliphatic amino alcohol with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol. Characterized by a primary amine and a secondary alcohol functional group, this liquid compound (density ~0.89–0.95 g/cm³ at 20°C ) exhibits unique physicochemical properties, including a predicted pKa of approximately 15.5 and high water solubility (210 g/L at 25°C ).

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 4404-98-2
Cat. No. B1295098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-methylpentan-2-ol
CAS4404-98-2
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)N)O
InChIInChI=1S/C6H15NO/c1-5(8)4-6(2,3)7/h5,8H,4,7H2,1-3H3
InChIKeyGZTKJFBKAZBXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4-methylpentan-2-ol (CAS 4404-98-2): Technical Specification and Sourcing Overview for R&D Procurement


4-Amino-4-methylpentan-2-ol (CAS 4404-98-2), also known as 4-amino-4-methyl-2-pentanol, is a branched aliphatic amino alcohol with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol [1]. Characterized by a primary amine and a secondary alcohol functional group, this liquid compound (density ~0.89–0.95 g/cm³ at 20°C ) exhibits unique physicochemical properties, including a predicted pKa of approximately 15.5 [2] and high water solubility (210 g/L at 25°C ). These attributes position it as a versatile intermediate in organic synthesis and a candidate for specialized applications in medicinal chemistry and industrial formulations .

Critical Differentiators of 4-Amino-4-methylpentan-2-ol (CAS 4404-98-2) Against Generic Amino Alcohols


Direct substitution of 4-Amino-4-methylpentan-2-ol with simpler or more common amino alcohols (e.g., 2-amino-2-methyl-1-propanol, 2-amino-2-methyl-1,3-propanediol) is precluded by significant divergences in key performance-determining properties. Its branched C6 backbone, which extends the alkyl chain relative to C4 analogs, yields a substantially higher predicted pKa (~15.5 [1]) compared to the ~9.7 pKa of 2-amino-2-methyl-1-propanol . This fundamental shift in acid-base behavior directly impacts its buffering capacity, nucleophilicity, and protonation state under reaction conditions. Furthermore, its elevated boiling point (~174.5°C ) and distinct solubility profile (freely soluble in water at 210 g/L ) differentiate it from both smaller amino alcohols and the corresponding ketone analog (4-amino-4-methyl-2-pentanone). These quantifiable disparities mean that results or yields obtained with other 'in-class' amino alcohols cannot be reliably extrapolated, making precise specification essential for reproducible outcomes.

Quantitative Evidence Guide: 4-Amino-4-methylpentan-2-ol (4404-98-2) Performance Metrics vs. Key Comparators


pKa Differentiation: 4-Amino-4-methylpentan-2-ol vs. 2-Amino-2-methyl-1-propanol (AMP)

4-Amino-4-methylpentan-2-ol (CAS 4404-98-2) exhibits a predicted pKa of 15.48±0.20 [1] to 15.606 [2], a value significantly higher than the measured pKa of 9.7 (at 25°C) for 2-Amino-2-methyl-1-propanol (AMP, CAS 124-68-5) . This substantial difference, driven by the extended carbon chain and steric environment around the amine group, indicates that the target compound will remain predominantly protonated under a much wider pH range.

Acid-Base Chemistry Buffering Capacity Reaction Optimization

Thermal Stability and Separation: Boiling Point Differential vs. AMP

The boiling point of 4-Amino-4-methylpentan-2-ol is reported as 174.5°C at 760 mmHg , which is approximately 9.5°C higher than the boiling point of 2-Amino-2-methyl-1-propanol (165°C at 760 mmHg [1]). This difference, while modest, is sufficient to enable fractional separation and indicates a lower vapor pressure for the target compound.

Distillation Purification Process Engineering

Aqueous Solubility Advantage: 4-Amino-4-methylpentan-2-ol vs. 2-Amino-2-methyl-1,3-propanediol (AMPD)

4-Amino-4-methylpentan-2-ol demonstrates a calculated aqueous solubility of 210 g/L at 25°C . In contrast, 2-Amino-2-methyl-1,3-propanediol (AMPD, CAS 115-69-5) exhibits a solubility of 100 mg/mL (equivalent to 100 g/L) under comparable conditions . The target compound therefore offers a >2-fold advantage in maximum aqueous concentration.

Formulation Aqueous Chemistry Solubility

Density Differential: 4-Amino-4-methylpentan-2-ol vs. AMP

The density of 4-Amino-4-methylpentan-2-ol is reported as 0.907 g/cm³ and 0.89 g/cm³ at 20°C . This is notably lower than the density of 2-Amino-2-methyl-1-propanol (AMP), which is 0.934 g/mL at 25°C .

Physical Property Density Process Control

Defined Application Scenarios for 4-Amino-4-methylpentan-2-ol (4404-98-2) in Research and Industry


Medicinal Chemistry Intermediate with Distinct Basicity Profile

4-Amino-4-methylpentan-2-ol serves as a building block in the synthesis of complex molecules where its high pKa (~15.5) and dual functionality (amine and alcohol) are specifically leveraged . This characteristic allows it to act as a nucleophile under conditions that would protonate and deactivate lower pKa analogs like 2-amino-2-methyl-1-propanol, thereby enabling selective functionalization in multi-step synthetic routes. Its use as an intermediate in the preparation of 3,6a-epoxyisoindoles and related heterocyclic systems is documented .

High-Solubility Formulation Component for Aqueous Systems

Given its high calculated water solubility (210 g/L ), 4-Amino-4-methylpentan-2-ol is a suitable candidate for formulations requiring a highly concentrated amino alcohol component in aqueous media. This property surpasses that of the structurally similar AMPD (solubility ~100 g/L ), making it preferable for applications where high solute loading is required to achieve desired pH adjustment, buffering, or reactivity without phase separation.

Specialty Surfactant and Corrosion Inhibitor Precursor

The compound is utilized in the production of surfactants, emulsifiers, and corrosion inhibitors . Its branched C6 alkyl chain provides a hydrophobic tail that is more pronounced than that of shorter-chain amino alcohols like AMP (C4 backbone). This structural feature is expected to enhance its surface activity and adsorption onto metallic surfaces in corrosion inhibition applications, though direct comparative efficiency data is currently limited to class-level inference [1].

Distillation-Friendly Synthetic Intermediate

With a boiling point of 174.5°C at atmospheric pressure , 4-Amino-4-methylpentan-2-ol can be conveniently purified by fractional distillation without the need for reduced pressure. This thermal stability and separation profile provide a practical advantage over lower-boiling alternatives in synthetic processes where it is generated as a product or used as a reagent, simplifying post-reaction workup and improving overall process efficiency.

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